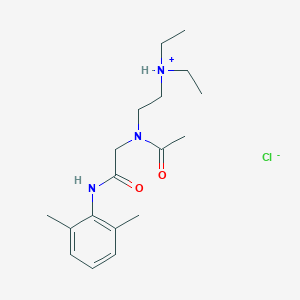
2-(N'-(2-(Diethylamino)ethyl)acetamido)-2',6'-acetoxylidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both diethylamino and acetamido functional groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride involves its interaction with specific molecular targets, such as ion channels or receptors in biological systems. The diethylamino group can interact with cellular membranes, altering their permeability and affecting the function of ion channels. This can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure but different functional groups.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: Similar to bupivacaine but with a different safety profile and pharmacokinetics.
Uniqueness
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
102207-85-2 |
|---|---|
Formule moléculaire |
C18H30ClN3O2 |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
2-[acetyl-[2-(diethylamino)ethyl]amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H29N3O2.ClH/c1-6-20(7-2)11-12-21(16(5)22)13-17(23)19-18-14(3)9-8-10-15(18)4;/h8-10H,6-7,11-13H2,1-5H3,(H,19,23);1H |
Clé InChI |
SRCFUBLXLKFLAE-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1C)C)C(=O)C.[Cl-] |
SMILES canonique |
CCN(CC)CCN(CC(=O)NC1=C(C=CC=C1C)C)C(=O)C.Cl |
Synonymes |
2-[acetyl-[(2,6-dimethylphenyl)carbamoylmethyl]amino]ethyl-diethyl-aza nium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















